molecular formula C14H19BrFNO2 B3043791 1-(Boc-amino)-3-bromo-1-(2-fluorophenyl)propane CAS No. 924818-00-8

1-(Boc-amino)-3-bromo-1-(2-fluorophenyl)propane

Cat. No.: B3043791
CAS No.: 924818-00-8
M. Wt: 332.21 g/mol
InChI Key: SUWNCEQBXJGHSX-UHFFFAOYSA-N
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Description

1-(Boc-amino)-3-bromo-1-(2-fluorophenyl)propane is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a bromine atom, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-3-bromo-1-(2-fluorophenyl)propane typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Bromination: The bromination of the propyl chain can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorophenyl halide and a base.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Boc-amino)-3-bromo-1-(2-fluorophenyl)propane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF).

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

    Deprotection: The free amine derivative.

    Coupling Reactions: Biaryl or alkene derivatives.

Scientific Research Applications

1-(Boc-amino)-3-bromo-1-(2-fluorophenyl)propane has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: Serves as a building block for the construction of more complex organic molecules.

    Material Science:

Comparison with Similar Compounds

    1-(Boc-amino)-3-chloro-1-(2-fluorophenyl)propane: Similar structure but with a chlorine atom instead of bromine.

    1-(Boc-amino)-3-iodo-1-(2-fluorophenyl)propane: Similar structure but with an iodine atom instead of bromine.

    1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane: Similar structure but with the fluorine atom in the para position.

Uniqueness: 1-(Boc-amino)-3-bromo-1-(2-fluorophenyl)propane is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions in synthetic and biological contexts. The combination of these functional groups makes it a versatile intermediate for various applications.

Properties

IUPAC Name

tert-butyl N-[3-bromo-1-(2-fluorophenyl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-12(8-9-15)10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWNCEQBXJGHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCBr)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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